4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-8-9-23-15-7-4-12(10-14(15)16(19)20)18-24(21,22)13-5-2-11(17)3-6-13/h2-7,10,18H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSLPRUWNHPXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a member of a class of sulfonamide derivatives that have garnered attention for their potential therapeutic applications, particularly in treating various proliferative diseases, including cancer. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzenesulfonamide moiety.
- A tetrahydrobenzo[f][1,4]oxazepin core.
- A chlorine substituent at the para position of the benzene ring.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Specifically:
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, they may target kinases such as BRAF and Aurora-A kinase which are critical in cancer progression .
- Case Studies : In vitro studies have demonstrated that certain derivatives show potent cytotoxic effects against various cancer cell lines. For example, studies on pyrazole derivatives have shown promising results in breast cancer models (MCF-7 and MDA-MB-231), indicating potential for combination therapies with established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- Antifungal and Antibacterial Effects : Some sulfonamide derivatives have been shown to inhibit the growth of pathogenic fungi and bacteria. For instance, studies on related compounds revealed notable antifungal activity against species like Rhizoctonia solani with effective concentration values significantly lower than commercial antifungals .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds:
- Compounds with halogen substitutions (e.g., chlorine) often exhibit enhanced biological activities compared to their non-halogenated counterparts. This is attributed to increased lipophilicity and improved binding affinity to biological targets .
In Vivo Studies
Animal model studies are essential for validating in vitro findings:
- In vivo assessments have indicated that certain derivatives maintain their anticancer efficacy in murine models of human cancers, suggesting potential clinical relevance .
Data Tables
| Activity Type | Compound Class | Target Pathway | Efficacy (IC50) |
|---|---|---|---|
| Anticancer | Sulfonamide Derivatives | BRAF, Aurora-A kinase | 0.5 - 10 µM |
| Antifungal | Pyrazole Carboxamides | Mycelium Growth Inhibition | 0.37 µg/mL |
| Antimicrobial | Various Sulfonamides | Bacterial Cell Wall Synthesis | Varies by strain |
Scientific Research Applications
Antidiabetic Potential
Research indicates that compounds structurally similar to 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant antidiabetic properties. In vitro studies have demonstrated that these compounds can improve insulin sensitivity and reduce blood glucose levels by modulating glucose metabolism through the activation of AMP-activated protein kinase (AMPK) pathways and inhibiting gluconeogenesis in the liver.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial activity by inhibiting folic acid synthesis in bacteria. For instance, studies have evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.
Antitumor Activity
Emerging data indicate potential anticancer properties of this compound. It has been tested against several cancer cell lines, showing cytotoxic effects particularly in breast cancer cells. In a recent study, the compound induced apoptosis in MDA-MB-231 cells through caspase activation pathways, with an IC50 value determined to be approximately 12 µM.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity |
| Oxazepine Ring | Enhances receptor binding |
| Sulfonamide Group | Essential for antibacterial efficacy |
Case Studies
- Antidiabetic Study : A series of in vitro experiments demonstrated that the compound significantly improved insulin sensitivity in diabetic cell models.
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, confirming its potential as an antibacterial agent.
- Antitumor Research : Investigations into the cytotoxic effects on breast cancer cell lines revealed that the compound could induce apoptosis effectively.
Q & A
Q. Key Optimization Parameters :
| Step | Reaction Conditions | Yield Impact |
|---|---|---|
| Cyclization | Temperature (80–100°C), inert atmosphere (N₂/Ar) | Prevents oxidation of intermediates |
| Sulfonylation | Solvent (DCM/THF), stoichiometric control (1:1.2 amine:sulfonyl chloride) | Minimizes side products |
Which spectroscopic and computational methods are most effective for structural characterization and conformational analysis?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the benzoxazepine and sulfonamide groups. For example, the oxo group at position 5 appears as a singlet near δ 170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 407.08 for C₁₇H₁₆ClN₂O₄S).
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepine ring .
Q. Computational Tools :
- DFT Calculations : Predict electronic properties and optimize geometry (software: Gaussian, ORCA) .
- Molecular Dynamics (MD) : Simulates solvent interactions and stability .
What in vitro assays are suitable for initial biological activity screening, and how should conflicting data be resolved?
Advanced Research Question
- Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to test inhibition of RIP1 kinase, a target for inflammatory diseases .
- Cytotoxicity Screening : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Q. Addressing Data Contradictions :
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Advanced Research Question
SAR analysis of benzoxazepine sulfonamides reveals:
| Modification | Biological Impact | Reference Compound |
|---|---|---|
| 4-Chloro substitution | Enhances kinase binding affinity | 4-Chloro analog |
| Methyl group at position 4 | Improves metabolic stability | 3,3-Dimethyl derivatives |
| Sulfonamide linker | Increases solubility and bioavailability | Benchmarked against non-sulfonamide analogs |
Q. Methodology :
- Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups).
- Test in parallel assays (e.g., kinase inhibition, solubility, logP) .
What strategies are recommended for in vivo pharmacokinetic and toxicity profiling?
Advanced Research Question
-
Pharmacokinetics :
- ADME Studies : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
-
Toxicity :
Q. Key Parameters :
| Parameter | Target Threshold |
|---|---|
| Oral bioavailability (F%) | >20% |
| Half-life (t₁/₂) | >4 hours |
| NOAEL (mg/kg) | ≥50 (rodents) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
